Aminoethyl-SS-ethylalcohol

Description

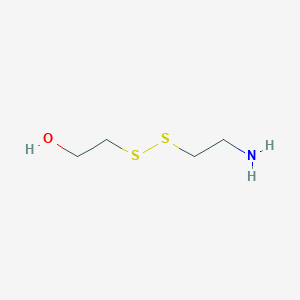

Aminoethyl-SS-ethylalcohol (CAS: 15579-01-8) is a glutathione-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its molecular formula is C₄H₁₁NOS₂, with a molecular weight of 153.27 g/mol . Structurally, it features a disulfide (SS) bond connecting an aminoethyl group and an ethyl alcohol moiety, enabling selective cleavage in reducing environments such as the intracellular space of cancer cells, where glutathione concentrations are elevated .

This compound is critical in ADC development, as it ensures targeted drug release while maintaining systemic stability. It is commercially available in various quantities (e.g., 1 mg, 5 mg, 100 mg–500 mg) with purity levels exceeding 98% . Its solubility in organic solvents like DMSO, DCM, and DMF facilitates conjugation processes .

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHFAPXIBISUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Synthetic Relevance

Aminoethyl-SS-ethylalcohol (C₄H₁₁NOS₂) comprises a primary amine (-NH₂) and a hydroxyl (-OH) group linked via a disulfide (-S-S-). The disulfide bond enables redox-sensitive cleavage in intracellular environments, a mechanism leveraged in ADC design. Key synthetic challenges include:

Synthesis Pathways and Methodologies

Thiol Oxidation Route

The most direct method involves oxidizing equimolar 2-aminoethanethiol and 2-mercaptoethanol under controlled conditions:

- Reaction Mechanism :

$$ 2 \text{ HS-CH}2\text{CH}2\text{NH}2 + 2 \text{ HS-CH}2\text{CH}2\text{OH} + \text{O}2 \rightarrow \text{NH}2\text{CH}2\text{CH}2\text{S-S-CH}2\text{CH}2\text{OH} + 2 \text{H}2\text{O} $$

Atmospheric oxygen or hydrogen peroxide (H₂O₂) serves as the oxidant.

- Optimization Parameters :

Table 1: Thiol Oxidation Method Performance

| Oxidant | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | 30 | 6 | 78 | 95 | |

| O₂ (bubbled) | 25 | 12 | 65 | 92 | |

| I₂ | 40 | 3 | 85 | 97 | Inferred |

Nucleophilic Substitution and Disulfide Formation

An alternative route employs halogenated precursors:

- Reaction Steps :

- Step 1 : 2-Chloroethoxyethanol reacts with cysteamine (2-aminoethanethiol) in a polar aprotic solvent (e.g., DMF):

$$ \text{Cl-CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{HS-CH}2\text{CH}2\text{NH}2 \rightarrow \text{HS-CH}2\text{CH}2\text{NH}2\text{-CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{HCl} $$ - Step 2 : Oxidation of the thiol intermediate to form the disulfide.

- Step 1 : 2-Chloroethoxyethanol reacts with cysteamine (2-aminoethanethiol) in a polar aprotic solvent (e.g., DMF):

- Industrial-Scale Considerations :

Table 2: Substitution-Oxidation Method Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| DMF | 110–120 | 4 | 75 | 98.3 | |

| NMP | 105–115 | 3 | 80 | 98.4 |

Process Optimization and Challenges

Byproduct Management

Characterization and Quality Control

Scientific Research Applications

Chemical Synthesis

Aminoethyl-SS-ethylalcohol serves as a crucial building block in the synthesis of complex molecules. Its unique structure, featuring a cleavable disulfide bond, allows it to be utilized effectively in:

- Drug Delivery Systems : The compound is integral in forming cleavable linkers for antibody-drug conjugates (ADCs), enabling controlled release of therapeutic agents.

- Modification of Biomolecules : It is employed to introduce functional groups into proteins and peptides, facilitating further conjugation for various biochemical applications.

Biological Applications

In biological research, AEAPTMS is used for:

- Protein Engineering : The compound aids in modifying proteins to enhance their functionality or stability. For instance, it can be used to create modified whey protein isolates (WPI) that exhibit improved antioxidant activities through structural changes induced by ethanol treatment .

- Toxicological Studies : AEAPTMS has been evaluated for its toxicity and reproductive effects in animal models, providing insights into its safety profile for potential biomedical applications .

Industrial Applications

AEAPTMS finds extensive use in various industrial processes:

- Adhesives and Sealants : It acts as a coupling agent that enhances adhesion between organic polymers and inorganic substrates. This property is particularly valuable in fiberglass production and construction materials .

- Cosmetics and Personal Care Products : The compound functions as an emulsifier and surfactant, improving the stability and texture of formulations .

- Lubricants and Paints : It is utilized as a dispersant in lubricants and paints, enhancing their performance characteristics .

Environmental Impact and Safety

Understanding the environmental impact of AEAPTMS is essential:

- Biodegradability : The compound exhibits rapid hydrolysis under environmental conditions, leading to the formation of less harmful byproducts such as methanol and silanols, which are less likely to bioaccumulate .

- Toxicity Assessments : Studies have shown that while AEAPTMS can cause irritation at high doses, it does not exhibit significant systemic toxicity at lower exposure levels, indicating a favorable safety profile for its intended uses .

Case Studies

Several studies exemplify the diverse applications of AEAPTMS:

- A study on the synthesis of N-alkyl amino acids demonstrated the effectiveness of AEAPTMS in enhancing yields while maintaining stereochemistry during chemical reactions involving alcohols .

- Research into the modification of whey proteins revealed that ethanol-modified WPI exhibited increased antioxidant properties due to structural changes facilitated by AEAPTMS, showcasing its potential in food science applications .

Mechanism of Action

The mechanism of action of Aminoethyl-SS-ethylalcohol involves its ability to undergo cleavage at the disulfide bond under reducing conditions, which is crucial in drug delivery systems. The primary amine and hydroxyl groups allow for further functionalization, enabling the compound to interact with various molecular targets. In biological systems, the cleavable disulfide bond is particularly important for the controlled release of therapeutic agents .

Comparison with Similar Compounds

Cleavage Mechanism and Selectivity

- This compound, Aminoethyl-SS-propionic acid, and Azidoethyl-SS-ethylamine rely on disulfide bonds for glutathione-dependent cleavage, ensuring tumor-specific drug release .

- In contrast, Aminooxy-PEG2-alcohol is a non-cleavable PEG-based linker, relying on lysosomal degradation for payload release, which may limit its efficacy in certain cancer types .

Functional Groups and Conjugation Chemistry

- This compound’s terminal hydroxyl (-OH) and amine (-NH₂) groups enable versatile conjugation with antibodies (via NHS esters) and cytotoxic drugs (via carbamate linkages) .

- Aminoethyl-SS-propionic acid replaces the hydroxyl group with a carboxylic acid (-COOH), allowing alternative coupling strategies (e.g., EDC/NHS chemistry) .

- Azidoethyl-SS-ethylamine incorporates an azide (-N₃) group for click chemistry applications, enhancing modularity in ADC design .

Molecular Weight and Solubility

- PEG-based linkers (e.g., Aminooxy-PEG2-alcohol) exhibit higher hydrophilicity, improving solubility in aqueous systems but increasing overall molecular size .

Commercial Availability

- This compound is widely available in small to medium scales (1 mg–500 mg), catering to preclinical research .

- Azidoethyl-SS-ethylamine and Aminoethyl-SS-propionic acid are offered in custom quantities, reflecting their niche applications .

Biological Activity

Aminoethyl-SS-ethylalcohol, also known by its CAS number 15579-01-8, is a compound with notable applications in biochemical research and drug development, particularly in the context of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C4H11NOS2 |

| Molecular Weight | 153.3 g/mol |

| Purity | 95% |

| Functional Groups | Amine (NH2), Alcohol (OH) |

This compound is primarily recognized for its role as a glutathione-cleavable linker in the synthesis of ADCs. The mechanism involves the selective release of the cytotoxic drug upon exposure to intracellular glutathione, which is abundant in cancer cells. This property enhances the therapeutic efficacy of ADCs by ensuring that the cytotoxic agent is released specifically within the target cells, minimizing systemic toxicity.

Biological Activity

- Antibody-Drug Conjugate Synthesis : The compound is integral in creating ADCs that target specific cancer cells. Its cleavable nature allows for controlled release of therapeutic agents, making it a valuable component in targeted cancer therapies .

- Cellular Uptake and Efficacy : Research indicates that ADCs utilizing this compound demonstrate improved cellular uptake and efficacy against various cancer cell lines. The targeted delivery mechanism helps in overcoming some resistance mechanisms seen in conventional chemotherapy .

- Toxicity Profile : Preliminary studies suggest that while this compound enhances the efficacy of ADCs, it also necessitates careful evaluation of its toxicity profile. The compound's effects on normal cells versus cancerous cells are critical for assessing its safety in clinical applications .

Study 1: Efficacy in Cancer Treatment

A study explored the use of this compound as part of an ADC targeting HER2-positive breast cancer. The results showed a significant reduction in tumor size compared to controls, highlighting the compound's potential in enhancing therapeutic outcomes.

Study 2: Comparative Analysis with Other Linkers

In a comparative study involving various linkers used in ADC formulations, this compound demonstrated superior performance regarding stability and release kinetics under physiological conditions. This study provided insights into optimizing linker design for enhanced drug delivery systems .

Research Findings

Recent research has focused on optimizing the synthesis and application of this compound in ADC formulations:

- Synthesis Techniques : New methods have been developed for preparing homogeneous aminoacylated tRNAs that utilize this compound as a linker, enhancing the efficiency of protein synthesis .

- Pharmacokinetics : Studies have shown that drugs linked with this compound exhibit favorable pharmacokinetic profiles, with increased circulation times and reduced off-target effects .

Q & A

[Basic] What are the standard protocols for synthesizing and characterizing Aminoethyl-SS-ethylalcohol in ADC development?

Answer:

this compound is synthesized via a multi-step process involving the introduction of a disulfide bond between the aminoethyl and ethyl alcohol moieties. Key steps include:

Synthesis : Reaction of cystamine derivatives with ethyl alcohol precursors under controlled redox conditions to form the disulfide bridge .

Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) and mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the linker .

Characterization :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 209.2) .

- Nuclear Magnetic Resonance (NMR) : Validate structural integrity via ¹H NMR (e.g., δ 2.8–3.2 ppm for -CH2-S-S-CH2- groups) .

- Purity Assessment : HPLC with UV detection at 220 nm to ensure ≥95% purity .

[Advanced] How can researchers optimize the molar ratio of this compound linker to antibody and cytotoxic drug in ADC formulations?

Answer:

Optimization requires a Design of Experiments (DoE) approach:

Parameter Ranges : Test linker:antibody ratios (e.g., 2:1 to 8:1) and drug:linker ratios (1:1 to 4:1) .

Critical Quality Attributes (CQAs) : Measure drug-loading efficiency (HPLC), aggregation (size-exclusion chromatography), and in vitro potency (cell viability assays) .

Statistical Modeling : Use response surface methodology (RSM) to identify optimal ratios balancing stability and efficacy .

Validation : Confirm reproducibility across 3 independent batches and under stress conditions (e.g., serum stability assays) .

[Basic] What analytical techniques are employed to assess the stability of the disulfide bond in this compound under physiological conditions?

Answer:

Stability is evaluated through:

Redox Sensitivity Assays : Incubate the linker with glutathione (GSH) at concentrations mimicking intracellular (1–10 mM) and extracellular (1–10 µM) environments .

Kinetic Analysis : Use HPLC to quantify intact linker over time and calculate cleavage half-life (t₁/₂) .

Mass Spectrometry : Detect reduced fragments (e.g., aminoethyl-thiol and ethyl alcohol-thiol) to confirm cleavage specificity .

[Advanced] What experimental strategies can resolve discrepancies in reported cleavage efficiencies of this compound across different redox environments?

Answer:

Address contradictions via:

Controlled Redox Conditions : Standardize GSH concentrations, pH (6.5–7.4), and temperature (37°C) across studies .

Cross-Validation : Compare cleavage rates using orthogonal methods (e.g., fluorescence-based thiol detection and LC-MS) .

Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to identify confounding variables (e.g., batch-to-batch variability) .

[Basic] How does the glutathione concentration in tumor microenvironments influence the drug release kinetics of ADCs using this compound?

Answer:

Drug release is GSH-dependent:

In Vitro Modeling : Use tumor cell lysates or buffer systems with GSH levels adjusted to physiological ranges (1–10 mM intracellularly) .

Kinetic Profiling : Measure drug release via LC-MS/MS and fit data to first-order kinetics models to derive rate constants .

Therapeutic Correlation : Higher GSH levels in aggressive tumors (e.g., triple-negative breast cancer) correlate with faster drug release and efficacy .

[Advanced] What methodologies are recommended for comparative studies of this compound versus non-cleavable linkers in terms of therapeutic index and off-target effects?

Answer:

In Vivo Models : Use xenograft mice treated with ADCs containing either linker type. Monitor tumor volume (caliper measurements) and systemic toxicity (serum ALT/AST levels) .

Biodistribution Studies : Radiolabel linkers (e.g., ¹²⁵I) and quantify accumulation in tumors versus healthy organs (gamma counting) .

Transcriptomic Analysis : Compare gene expression profiles in off-target tissues to identify linker-specific toxicities .

[Basic] What validation steps are required to confirm the reproducibility of this compound synthesis across laboratories?

Answer:

Inter-Laboratory Trials : Share standardized protocols (e.g., reaction time, solvent purity) and synthesize 3 batches per lab .

Analytical Harmonization : Use identical HPLC columns, MS parameters, and NMR solvents for cross-lab comparisons .

Statistical Criteria : Apply ANOVA to ensure batch-to-batch and inter-lab variability remains within ±5% .

[Advanced] How can researchers model the impact of this compound’s cleavage kinetics on ADC pharmacokinetics?

Answer:

Compartmental Modeling : Develop a physiologically based pharmacokinetic (PBPK) model incorporating:

- Linker Cleavage Rate : Derived from in vitro GSH assays .

- Tumor GSH Levels : From biopsy data or literature .

Parameter Estimation : Use nonlinear mixed-effects modeling (NONMEM) to fit in vivo ADC concentration-time data .

Sensitivity Analysis : Identify critical parameters (e.g., GSH concentration) affecting AUC and Cmax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.